molecular formula C18H22N2O3S B7687446 5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide

5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide

Cat. No.: B7687446
M. Wt: 346.4 g/mol
InChI Key: NCQCMEQUHMAPNG-UHFFFAOYSA-N
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Description

5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The process often includes sulfonation, amidation, and other organic reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2,6-dimethylphenyl)sulfamoyl]-N-propyl-2,3-dihydro-1H-indole-1-carboxamide
  • N-(2,6-dimethylphenyl)-5-[(2,6-dimethylphenyl)sulfamoyl]-2-fluorobenzamide

Uniqueness

5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its unique combination of functional groups allows it to participate in a variety of chemical reactions and interact with specific biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[(2,6-dimethylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-5-19-18(21)16-11-15(10-9-12(16)2)24(22,23)20-17-13(3)7-6-8-14(17)4/h6-11,20H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQCMEQUHMAPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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